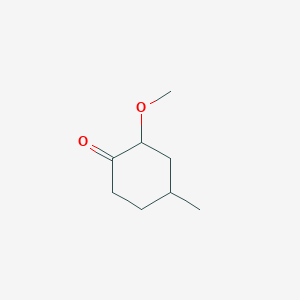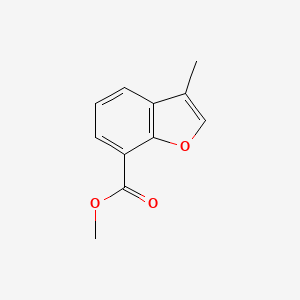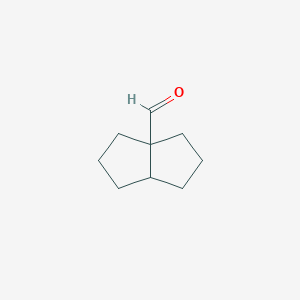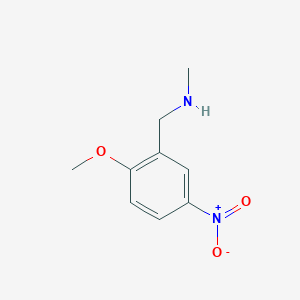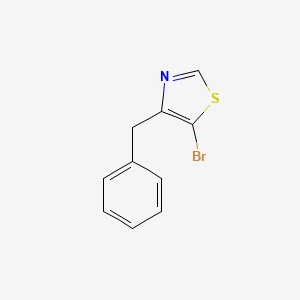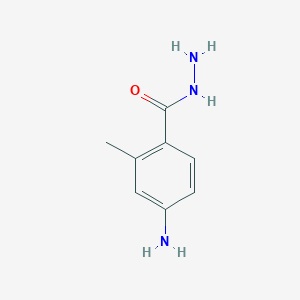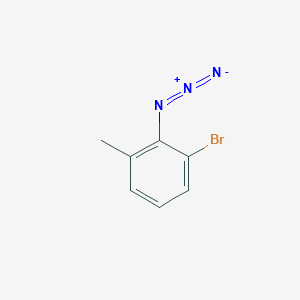![molecular formula C25H26N2O B6603876 N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide CAS No. 135386-26-4](/img/structure/B6603876.png)
N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide
描述
N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzylpiperidine moiety attached to a biphenyl carboxamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide typically involves a multi-step process. One common method starts with the reaction of 2-aminobiphenyl with methyl chloroformate in the presence of a base such as pyridine to form methyl [1,1’-biphenyl]-2-ylcarbamate. This intermediate is then reacted with 1-benzyl-4-hydroxypiperidine under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of high-pressure reactors and advanced purification techniques such as recrystallization from methanol .
化学反应分析
Types of Reactions
N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neurology.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用机制
The mechanism of action of N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin. This selectivity is crucial for its potential therapeutic effects, particularly in the treatment of neurological disorders .
相似化合物的比较
Similar Compounds
N-(1-Benzylpiperidin-4-yl)acetohydrazide: Another piperidine derivative with similar structural features.
(E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: A related compound used in pharmaceutical research
Uniqueness
N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide is unique due to its specific biphenyl carboxamide structure, which imparts distinct chemical and biological properties. Its high selectivity for dopamine and norepinephrine release makes it particularly valuable in neurological research .
属性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c28-25(24-14-8-7-13-23(24)21-11-5-2-6-12-21)26-22-15-17-27(18-16-22)19-20-9-3-1-4-10-20/h1-14,22H,15-19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGYSKJDNBIEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568821 | |
| Record name | N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135386-26-4 | |
| Record name | N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
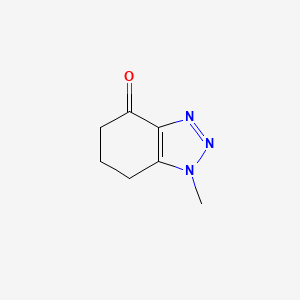
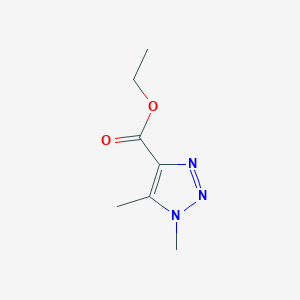
![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6603807.png)
![Acetamide, 2-chloro-N-[2-(2-chlorophenyl)ethyl]-](/img/structure/B6603823.png)

